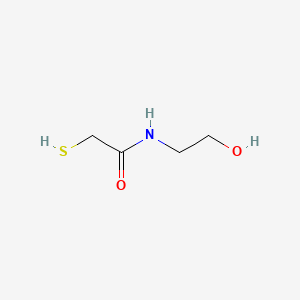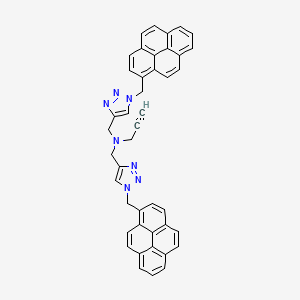
L-Aspartic acid, L-histidyl-L-seryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid is a complex organic compound featuring multiple functional groups, including amino, imidazole, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid typically involves multi-step organic synthesis. The process begins with the protection of functional groups to prevent unwanted reactions. Key steps include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Peptide bond formation: The amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Deprotection: The protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. The process is optimized for high yield and purity, often involving chromatographic purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid can undergo various chemical reactions, including:
Oxidation: The amino and imidazole groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its imidazole ring is particularly important for interactions with metal ions and proteins.
Medicine
In medicine, (S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The peptide-like structure allows for binding to protein receptors, potentially modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.
Glutathione: A tripeptide with antioxidant properties, containing amino and carboxylic acid groups.
Carnosine: A dipeptide with an imidazole ring, involved in muscle function and antioxidant activity.
Uniqueness
(S)-2-((S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-hydroxypropanamido)succinic acid is unique due to its combination of functional groups and stereochemistry. This allows for specific interactions with biological targets and the potential for diverse chemical modifications.
Propriétés
Numéro CAS |
20756-80-3 |
|---|---|
Formule moléculaire |
C13H19N5O7 |
Poids moléculaire |
357.32 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H19N5O7/c14-7(1-6-3-15-5-16-6)11(22)18-9(4-19)12(23)17-8(13(24)25)2-10(20)21/h3,5,7-9,19H,1-2,4,14H2,(H,15,16)(H,17,23)(H,18,22)(H,20,21)(H,24,25)/t7-,8-,9-/m0/s1 |
Clé InChI |
STGQSBKUYSPPIG-CIUDSAMLSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)



![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)

![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)


![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)

![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

